molecular formula C9H19N3O B3233878 1-[4-(2-Amino-ethyl)-3-methyl-piperazin-1-yl]-ethanone CAS No. 1353956-52-1

1-[4-(2-Amino-ethyl)-3-methyl-piperazin-1-yl]-ethanone

Cat. No.: B3233878
CAS No.: 1353956-52-1
M. Wt: 185.27 g/mol
InChI Key: VNGSGLDEJQQTRX-UHFFFAOYSA-N
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Description

1-[4-(2-Amino-ethyl)-3-methyl-piperazin-1-yl]-ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethanone group attached to a piperazine ring, which is further substituted with an amino-ethyl group and a methyl group. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-[4-(2-Amino-ethyl)-3-methyl-piperazin-1-yl]-ethanone typically involves the reaction of 1-(2-aminoethyl)-3-methylpiperazine with acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[4-(2-Amino-ethyl)-3-methyl-piperazin-1-yl]-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ethanone group to an alcohol.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides, leading to the formation of N-alkylated derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[4-(2-Amino-ethyl)-3-methyl-piperazin-1-yl]-ethanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmacologically active molecules, including antipsychotic, antidepressant, and anti-inflammatory agents.

    Biological Studies: It serves as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.

    Chemical Biology: The compound is utilized in the development of chemical probes for studying biological pathways and mechanisms.

    Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of 1-[4-(2-Amino-ethyl)-3-methyl-piperazin-1-yl]-ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

1-[4-(2-Amino-ethyl)-3-methyl-piperazin-1-yl]-ethanone can be compared with other piperazine derivatives, such as:

    1-(2-Aminoethyl)piperazine: Lacks the ethanone group and has different pharmacological properties.

    1-(3-Chloropropyl)-4-methylpiperazine: Contains a chloropropyl group instead of an amino-ethyl group, leading to different reactivity and applications.

    1-(2-Hydroxyethyl)-4-methylpiperazine: Has a hydroxyethyl group, which imparts different chemical and biological properties.

Properties

IUPAC Name

1-[4-(2-aminoethyl)-3-methylpiperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-8-7-12(9(2)13)6-5-11(8)4-3-10/h8H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGSGLDEJQQTRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CCN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501210837
Record name Ethanone, 1-[4-(2-aminoethyl)-3-methyl-1-piperazinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501210837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353956-52-1
Record name Ethanone, 1-[4-(2-aminoethyl)-3-methyl-1-piperazinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353956-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[4-(2-aminoethyl)-3-methyl-1-piperazinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501210837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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